molecular formula C20H20N6O2 B12177331 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12177331
M. Wt: 376.4 g/mol
InChI Key: DENCOVKJUHYDCT-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a tetrazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The tetrazole ring is then synthesized and attached to the indole core. Finally, the benzamide moiety is introduced through an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide shares structural similarities with other indole-based compounds and tetrazole derivatives.
  • Examples include this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound notable for its structural features, which include both indole and tetrazole moieties. The molecular formula is C20H20N6O2C_{20}H_{20}N_{6}O_{2}, and it has a molecular weight of approximately 376.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. The presence of indole and tetrazole groups suggests potential modulation of molecular targets associated with cancer cell proliferation and viral replication.

Research indicates that this compound may exhibit antiviral , anticancer , and antimicrobial properties. The specific mechanisms through which it operates are still under investigation, but initial studies suggest it may inhibit key enzymes or receptors involved in these processes.

Experimental Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent against certain types of cancer.
  • Antiviral Properties : Preliminary findings indicate that this compound may inhibit viral replication, although the specific viruses affected and the mechanisms involved require further elucidation.

Interaction Studies

Interaction studies have shown that this compound can bind to various molecular targets, potentially leading to the inhibition of enzymes critical for biological processes. These studies often involve assessing the compound's effects on specific proteins or receptors in vitro or in vivo, providing insights into its efficacy and safety profile.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be useful:

Compound NameStructural FeaturesUnique Aspects
N-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]benzamideContains a mercapto group instead of methoxyethylFocuses on thiol interactions
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamidesIndole moiety present; different substituentsExplores pyrazole interactions
4-Methyl-N-(2-hydroxyphenyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamideHydroxy group instead of methoxyethylInvestigates phenolic interactions

The combination of indole and tetrazole moieties in this compound provides distinct chemical properties and biological activities that are not commonly found together in other compounds. This structural diversity may lead to novel therapeutic applications and enhanced interactions with biological targets .

Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types.

Study 2: Antiviral Activity

Another study focused on the antiviral effects of this compound against a range of viral pathogens. Preliminary results showed that treatment with this compound resulted in reduced viral titers in infected cell cultures, suggesting a potential mechanism involving inhibition of viral replication.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)16-6-3-5-15(13-16)20(27)21-18-7-4-8-19-17(18)9-10-25(19)11-12-28-2/h3-10,13H,11-12H2,1-2H3,(H,21,27)

InChI Key

DENCOVKJUHYDCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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